2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidin-3-ium-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidin-3-ium-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiazolidine derivative that exhibits interesting biological properties, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidin-3-ium-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the growth of bacterial and fungal cells by disrupting their cell walls and membranes. It may also work by inducing apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits low toxicity and does not cause significant damage to healthy cells. It has also been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidin-3-ium-4-carboxylate in lab experiments is its low toxicity, which makes it a safer alternative to other chemical compounds. However, one limitation is that further research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
1. Further research into the compound's potential applications in the field of medicine, particularly in the development of new antimicrobial and anticancer agents.
2. Investigation into the compound's mechanism of action to better understand how it works at a molecular level.
3. Exploration of the compound's potential use as an antioxidant in preventing oxidative stress-related diseases.
4. Development of new synthesis methods to improve the yield and purity of the compound.
5. Study of the compound's potential applications in other fields, such as agriculture and environmental science.
In conclusion, 2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidin-3-ium-4-carboxylate is a promising chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential applications, but its low toxicity and interesting biological properties make it a promising candidate for future studies.
Synthesemethoden
The synthesis of 2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidin-3-ium-4-carboxylate involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in the field of medicine. It has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been studied for its potential anticancer activity, with promising results.
Eigenschaften
Molekularformel |
C12H15NO4S |
---|---|
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
2-(3-ethoxy-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO4S/c1-2-17-9-5-3-4-7(10(9)14)11-13-8(6-18-11)12(15)16/h3-5,8,11,13-14H,2,6H2,1H3,(H,15,16) |
InChI-Schlüssel |
DVUQAIWIFSLEGB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1O)C2NC(CS2)C(=O)O |
Kanonische SMILES |
CCOC1=CC=CC(=C1O)C2[NH2+]C(CS2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.